2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene
Description
2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene is an organic compound with the molecular formula C8H6ClF2NO3 It is a derivative of benzene, where the benzene ring is substituted with a chloro group, a nitro group, and a difluoroethoxy group
Properties
IUPAC Name |
2-chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c9-6-3-5(12(13)14)1-2-7(6)15-4-8(10)11/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZKPDPIYLHYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246033 | |
| Record name | 2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-89-6 | |
| Record name | 2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce the nitro group at the para position.
Etherification: The nitro-substituted intermediate is then reacted with 2,2-difluoroethanol in the presence of a base to form the difluoroethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoroethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 2-Chloro-1-(2,2-difluoroethoxy)-4-aminobenzene.
Oxidation: Products vary based on the extent of oxidation.
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate
- The compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing pharmaceuticals and agrochemicals.
Synthesis Processes
- Nitration : The starting material, 2-chlorophenol, undergoes nitration to introduce the nitro group at the para position.
- Etherification : The nitro-substituted intermediate reacts with 2,2-difluoroethanol in the presence of a base to form the difluoroethoxy group.
Biological Applications
Enzyme Interaction Studies
- The compound has been utilized in studies focusing on enzyme interactions. It serves as a probe in biochemical assays to investigate the mechanisms of enzyme activity and inhibition.
Potential Pharmacological Uses
- Research indicates that 2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene may possess biological activity that could be harnessed for drug development. Its structure allows for modifications that can lead to pharmacologically active compounds.
Industrial Applications
Production of Specialty Chemicals
- In industry, this compound is employed in producing specialty chemicals and materials with specific properties. Its unique chemical characteristics facilitate the development of tailored materials for various applications.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study investigated the compound's potential as a precursor for pharmacologically active agents. It highlighted its role in synthesizing various derivatives that exhibit significant biological activity .
- Another research focused on its use in enzyme assays demonstrated how modifications to its structure could enhance binding affinity and specificity towards target enzymes .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The difluoroethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,2-difluoroethoxy)-4-fluorobenzene
- 2-Chloro-1-(2,2-difluoroethoxy)-4-iodobenzene
Uniqueness
2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a difluoroethoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene is a compound of interest due to its potential biological activities, which may include antibacterial, anticancer, and other pharmacological effects. This article reviews the existing literature on the biological activity of this compound, highlighting key studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a nitro group (-NO₂) and a chloro group (-Cl), which are known to influence its reactivity and biological interactions.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. In a comparative study using the disc diffusion method against various Gram-positive and Gram-negative bacteria, several derivatives showed promising results. For instance, compounds with similar nitrobenzene structures were found to inhibit bacterial growth effectively, suggesting that the nitro group plays a crucial role in their antimicrobial activity .
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Similar Compound A | S. aureus | 18 |
| Similar Compound B | P. aeruginosa | 12 |
Cytotoxicity and Anticancer Potential
Studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in specific cancer cells by disrupting cellular functions and promoting oxidative stress . The mechanism likely involves the generation of reactive oxygen species (ROS), which can damage cellular components leading to cell death.
Genotoxicity
Genotoxicity assessments have revealed that similar nitro compounds can cause DNA damage. For example, studies indicated that 1-chloro-4-nitrobenzene produced single-strand DNA breaks in cultured rat hepatocytes and in vivo models . This genotoxic potential raises concerns regarding the long-term exposure to such compounds.
Case Study 1: Occupational Exposure
A case study involving workers exposed to 1-chloro-4-nitrobenzene highlighted significant health risks associated with inhalation exposure. The study reported various urinary metabolites but did not detect the parent compound in urine, indicating substantial metabolic transformation . This emphasizes the need for monitoring and regulating exposure levels in occupational settings.
Case Study 2: Environmental Impact
Another study focused on the environmental implications of nitro compounds similar to this compound. These compounds were found to persist in soil and water systems, raising concerns about their ecological impact and potential bioaccumulation in food chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
